molecular formula C9H10O2 B115375 2,3-Dihydrobenzofuran-7-methanol CAS No. 151155-53-2

2,3-Dihydrobenzofuran-7-methanol

Cat. No.: B115375
CAS No.: 151155-53-2
M. Wt: 150.17 g/mol
InChI Key: WUXXIPOWZJYRNE-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-7-methanol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. This particular compound features a methanol group attached to the 7th position of the dihydrobenzofuran ring. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Mechanism of Action

Target of Action

2,3-Dihydrobenzofuran-7-methanol has been found to target the Bromo and Extra Terminal domain (BET) family proteins, specifically the second bromodomain (BD2) . The BET family consists of 4 proteins (BRD2, BRD3, BRD4, and BRDT), each of which contains two bromodomains . These proteins play a crucial role in regulating gene expression and are involved in various biological processes, including cell cycle progression, apoptosis, and inflammation .

Mode of Action

The compound interacts with its targets by inhibiting the BET bromodomains . It has been developed as a highly potent BET inhibitor with 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) . This selective inhibition can potentially tease apart the efficacy and toxicity associated with pan-BET inhibition .

Biochemical Pathways

These proteins are known to play a role in various cellular processes, including cell growth, inflammation, and DNA damage response .

Pharmacokinetics

The compound has been optimized for improved pharmacokinetic properties. The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, highly soluble compound with good in vivo rat and dog pharmacokinetics .

Result of Action

Given its mode of action, it can be inferred that it likely results in changes in gene expression regulated by the bet proteins, potentially affecting cell growth, inflammation, and dna damage response .

Biochemical Analysis

Biochemical Properties

2,3-Dihydrobenzofuran-7-methanol has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to have significant binding affinity against certain pathogens, such as fungi, viruses, and bacteria . The nature of these interactions is complex and can involve various types of molecular interactions, including hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on cells are diverse and can influence various cellular processes . For instance, it has been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules . It can bind to certain enzymes, leading to their inhibition or activation . It can also interact with other biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It can interact with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This can involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran-7-methanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable and cost-effective reagents and conditions, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrobenzofuran-7-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the methanol group allows for typical alcohol reactions, such as esterification and etherification .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dihydrobenzofuran-7-methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydrobenzofuran-7-methanol is unique due to the presence of the methanol group, which imparts specific chemical reactivity and potential biological activity. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXXIPOWZJYRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383521
Record name (2,3-Dihydro-1-benzofuran-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151155-53-2
Record name (2,3-Dihydro-1-benzofuran-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dihydro-1-benzofuran-7-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 2,3-dihydro-benzofuran-7-carboxylate (12 g, 68 mmol) was reduced with LAH (5.14 g, 136 mmol) in THF similar to the above procedures to give the product as a dark oil (8.13 g, 80%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
5.14 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

Added BH3 (1M in THF, 9 mL) to a solution of 2,3-dihydro-1-benzofuran-7-carboxylic acid (481 mg, 2.93 mmol) in THF (7 mL) drop wise at 0° C., thereto, the mixture was stirred at room temperature overnight. Extracted with ethyl acetate twice, and washed the organic phase with brine and dried with anhydrous Na2SO4, concentrated to give the title compound (340 mg, 77%). 1H NMR (400 MHz, CDCl3): δ 2.09 (1H, s), 3.22 (2H, t, J=8.8 Hz), 4.61 (2H, t, J=8.8 Hz), 4.67 (2H, s), 6.83 (1H, t, J=7.6 Hz), 7.08 (1H, d, J=7.2 Hz), 7.14 (1H, d, J=7.2 Hz).
Quantity
481 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
77%

Synthesis routes and methods III

Procedure details

2,3-Dihydrobenzofuran carboxylic acid (5.047 g) in tetrahydrofuran at −10° C. was treated dropwise with a solution of 1.0 M borane.tetrahydrofuran (20 mL). The temperature was allowed to warm to room temperature overnight, treated with additional 1.0 M borane.tetrahydrofuran (10 mL), and stirred at room temperature for 2 hours. The mixture was cooled to 5° C., slowly treated with methanol (20 mL), and concentrated under reduced pressure. The residue was dissolved in ethyl acetate, washed with saturated sodium bicarbonate (2×), saturated sodium chloride, dried (sodium sulfate), filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography (hexanes:ethyl acetate, 3:2) to provide the title compound. MS (DCI/NH3) m/z 168 (M+NH4)+; 1H NMR (CDCl3) δ 3.21 (t, 2H), 4.60 (t, 2H), 4.68 (s, 2H), 6.83 (t, 1H), 7.08 (dd, 1H), 7.14 (dd, 1H).
Quantity
5.047 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

2,3-Dihydrobenzofuran carboxylic acid (5.047 g) in tetrahydrofuran at −10° C. was treated dropwise with a solution of 1.0 M borane.tetrahydrofuran (20 mL). The temperature was allowed to warm to room temperature overnight, treated with additional 1.0 M borane-tetrahydrofuran (10 mL), and stirred at room temperature for 2 hours. The mixture was cooled to 5° C., slowly treated with methanol (20 mL), and concentrated under reduced pressure. The residue was dissolved in ethyl acetate, washed with saturated sodium bicarbonate (2×), saturated sodium chloride, dried (sodium sulfate), filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography (hexanes:ethyl acetate, 3:2) to provide the title compound. MS (DCI/NH3) m/z 168 (M+NH4)+; 1H NMR (CDCl3) δ 3.21 (t, 2H), 4.60 (t, 2H), 4.68 (s, 2H), 6.83 (t, 1H), 7.08 (dd, 1H), 7.14 (dd, 1H).
Quantity
5.047 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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